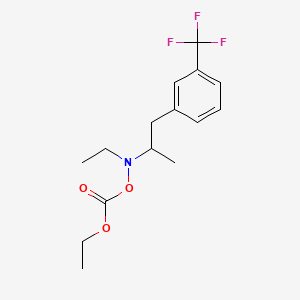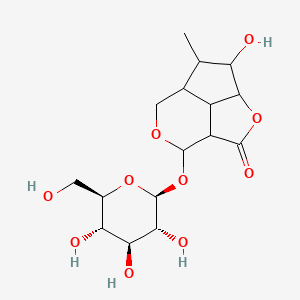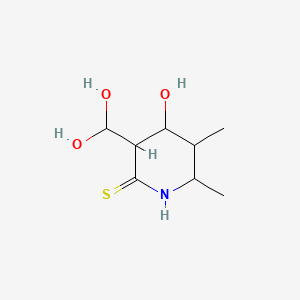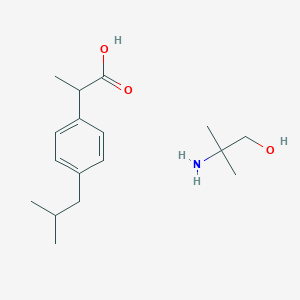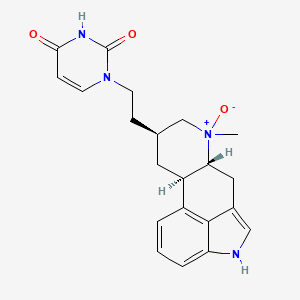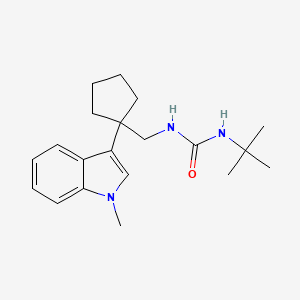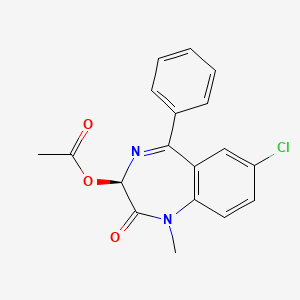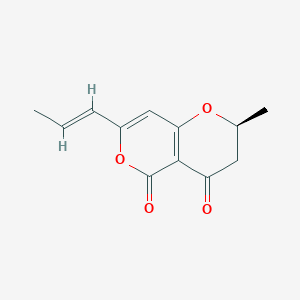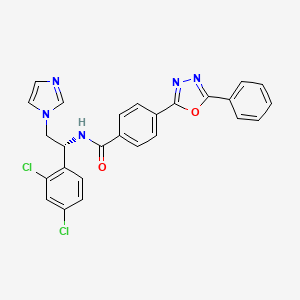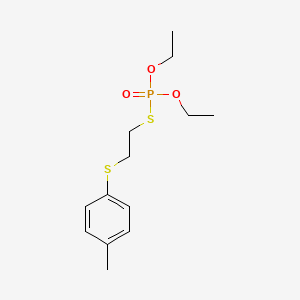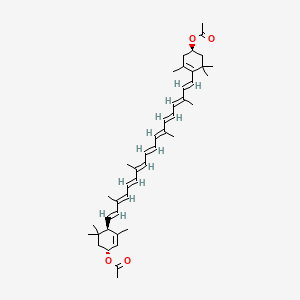
Lutein diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutein diacetate is a derivative of lutein, a naturally occurring xanthophyll carotenoid. Lutein is well-known for its antioxidant properties and its role in maintaining eye health. This compound is synthesized to enhance the stability and bioavailability of lutein, making it more effective in various applications, including dietary supplements and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
Lutein diacetate is typically synthesized through the esterification of lutein with acetic anhydride. The reaction involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of lutein to this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous feeding of lutein and acetic anhydride into the reactor, along with the catalyst. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain pure this compound.
化学反応の分析
Types of Reactions
Lutein diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may have different biological activities.
Reduction: Reduction reactions can convert this compound back to lutein or other reduced forms.
Substitution: this compound can undergo substitution reactions where the acetate groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent the degradation of the lutein backbone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, and are carried out under basic or acidic conditions depending on the desired product.
Major Products Formed
Oxidation: Oxidation products include epoxides and hydroxylated derivatives of this compound.
Reduction: Reduction products include lutein and partially reduced derivatives.
Substitution: Substitution products vary depending on the nucleophile used, resulting in a range of ester or ether derivatives.
科学的研究の応用
Lutein diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential in preventing and treating age-related macular degeneration and other eye diseases.
Industry: Used in the formulation of dietary supplements and functional foods to enhance the bioavailability of lutein.
作用機序
Lutein diacetate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets of this compound include cellular membranes and proteins, where it helps to maintain structural integrity and function. Additionally, this compound can modulate signaling pathways involved in inflammation and apoptosis, contributing to its protective effects.
類似化合物との比較
Lutein diacetate is unique compared to other similar compounds due to its enhanced stability and bioavailability. Similar compounds include:
Lutein: The parent compound, which has lower stability and bioavailability compared to this compound.
Zeaxanthin: Another xanthophyll carotenoid with similar antioxidant properties but different structural features.
Meso-zeaxanthin: A stereoisomer of zeaxanthin with similar biological activities but different distribution in the human body.
This compound stands out due to its improved chemical stability and enhanced absorption in the human body, making it a valuable compound for various applications.
特性
CAS番号 |
20584-56-9 |
|---|---|
分子式 |
C44H60O4 |
分子量 |
652.9 g/mol |
IUPAC名 |
[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-acetyloxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] acetate |
InChI |
InChI=1S/C44H60O4/c1-31(19-15-21-33(3)23-25-41-35(5)27-39(47-37(7)45)29-43(41,9)10)17-13-14-18-32(2)20-16-22-34(4)24-26-42-36(6)28-40(48-38(8)46)30-44(42,11)12/h13-27,39-41H,28-30H2,1-12H3/b14-13+,19-15+,20-16+,25-23+,26-24+,31-17+,32-18+,33-21+,34-22+/t39-,40+,41-/m0/s1 |
InChIキー |
USJBGSPHUDEYGM-ZBUGBIPZSA-N |
異性体SMILES |
CC1=C(C(C[C@@H](C1)OC(=O)C)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)OC(=O)C)C)/C)/C |
正規SMILES |
CC1=C(C(CC(C1)OC(=O)C)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


